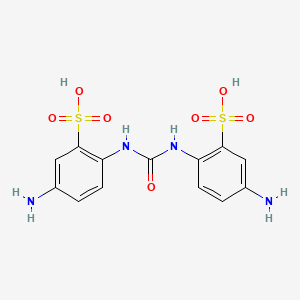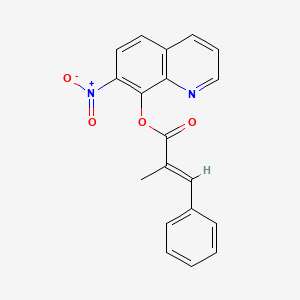![molecular formula C15H35NO3Si B14680194 n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine CAS No. 35501-23-6](/img/structure/B14680194.png)
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine: is an organic compound with the molecular formula C15H35NO3Si. It is a liquid at room temperature, with a melting point of -132.5°C and a boiling point of 248.2°C . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine typically involves a two-step process:
-
Preparation of Chloromethyl Triethoxysilane:
- Sodium ethoxide is dissolved in an organic solvent.
- The sodium ethoxide solution is added dropwise to chloromethyl trichlorosilane.
- The reaction is allowed to proceed at room temperature.
- Ethanol and insoluble substances are removed by distillation to obtain chloromethyl triethoxysilane.
-
Reaction with Organic Amine:
- Organic amine is heated under nitrogen protection until boiling.
- Chloromethyl triethoxysilane is added dropwise.
- The reaction mixture is maintained at 70-200°C for 1-8 hours.
- The reactant is filtered to remove generated salts.
- The product is collected by distillation under reduced pressure .
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine undergoes several types of chemical reactions, including:
Alkylation: The compound can participate in alkylation reactions, where an alkyl group is transferred to the nitrogen atom.
Acylation: It can undergo acylation reactions, forming amides.
Condensation with Carbonyls: The compound can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Alkyl Halides: For alkylation reactions.
Acyl Chlorides: For acylation reactions.
Major Products Formed:
Alkylated Amines: Formed through alkylation.
Amides: Formed through acylation.
Applications De Recherche Scientifique
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine involves its interaction with molecular targets through its amine and silane functional groups. These interactions can lead to the formation of stable complexes with metal ions or other reactive species, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
n-Butylamine: An isomeric amine with similar reactivity but different structural properties.
n-Butylmethylamine: Another related compound with distinct applications.
N-tert-Butylmethylamine: Used in the preparation of various organic compounds
Uniqueness:
n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine is unique due to its combination of amine and silane functional groups, which provide it with distinctive reactivity and applications compared to other similar compounds .
Propriétés
Numéro CAS |
35501-23-6 |
|---|---|
Formule moléculaire |
C15H35NO3Si |
Poids moléculaire |
305.53 g/mol |
Nom IUPAC |
N-butyl-N-(triethoxysilylmethyl)butan-1-amine |
InChI |
InChI=1S/C15H35NO3Si/c1-6-11-13-16(14-12-7-2)15-20(17-8-3,18-9-4)19-10-5/h6-15H2,1-5H3 |
Clé InChI |
BWYLUCQZPVGWLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C[Si](OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanol, 2,2'-[(3-methylphenyl)imino]bis-, dibenzoate (ester)](/img/structure/B14680123.png)
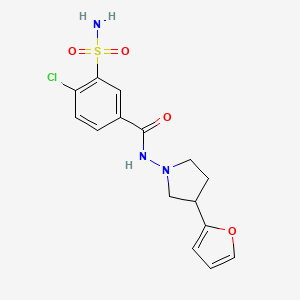
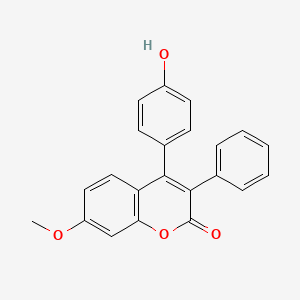
![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)

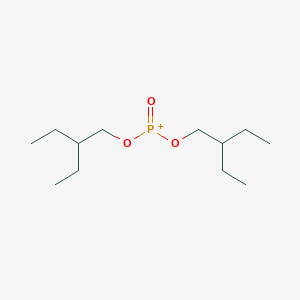
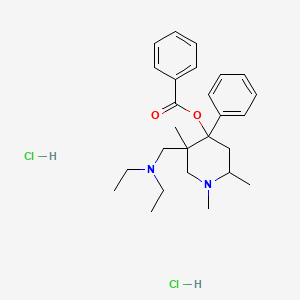
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
